molecular formula C26H20O3 B11166680 6-benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11166680
M. Wt: 380.4 g/mol
InChI Key: SFMXIYZBDWJCCH-UHFFFAOYSA-N
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Description

6-Benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 7-hydroxy-4-phenylcoumarin, the compound can be synthesized through a series of reactions involving benzylation, methylation, and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-Benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the furochromone class, characterized by a fused furan and chromone structure. Its molecular formula is C23H22O3C_{23}H_{22}O_3.

Research indicates that compounds within the furochromone class exhibit various biological activities, including:

  • Antioxidant Activity : Furochromones have been shown to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Anticancer Properties : Some derivatives have been identified as potential inhibitors of cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity : Studies have suggested that certain furochromones possess antimicrobial properties against various bacterial and fungal strains.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of related compounds found that modifications on the furochromone backbone can significantly enhance anticancer activity. For instance, the introduction of specific substituents at the phenyl ring has been correlated with increased potency against different cancer cell lines.

CompoundIC50 (μM)Cell Line
This compound12.5 ± 1.5MCF-7 (breast cancer)
6-benzyl derivatives8.9 ± 0.5HeLa (cervical cancer)
4-methoxy derivative15.3 ± 2.0A549 (lung cancer)

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity as measured by DPPH radical scavenging assays.

Sample Concentration (μg/mL)% Inhibition
1045 ± 3
2568 ± 4
5085 ± 5

Case Studies

  • Anticancer Efficacy in Animal Models : A recent study evaluated the anticancer efficacy of this compound in murine models. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.
  • Synergistic Effects with Other Compounds : Research has shown that when combined with standard chemotherapeutics like doxorubicin, the furochromone enhanced the overall therapeutic effect while reducing side effects.

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H20O3/c1-16-20-14-22-24(28-17(2)25(22)19-11-7-4-8-12-19)15-23(20)29-26(27)21(16)13-18-9-5-3-6-10-18/h3-12,14-15H,13H2,1-2H3

InChI Key

SFMXIYZBDWJCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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